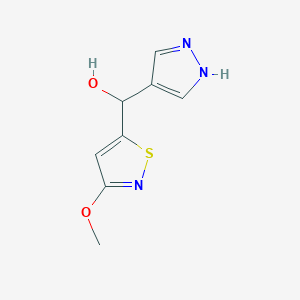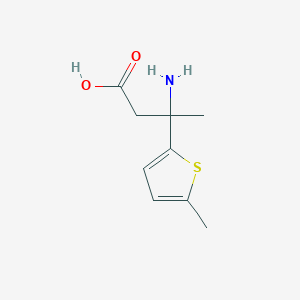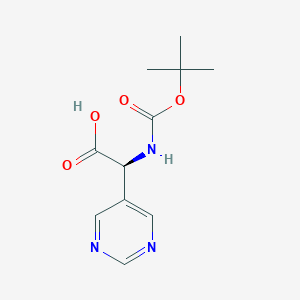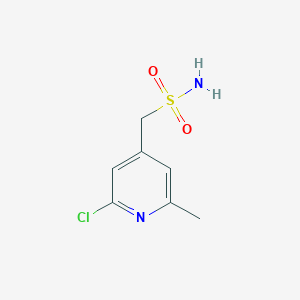
1,3-Bis(2-fluorophenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of amines It features two fluorophenyl groups attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2-fluorophenyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents and conditions may vary to optimize yield and purity for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2-fluorophenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-bis(2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound is believed to target cell division proteins such as FtsZ, as well as enzymes like enoyl-[acyl-carrier-protein] reductase (FabI) and quinolone resistance protein (norA) . These interactions disrupt essential cellular processes, leading to the inhibition of bacterial growth.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(aryloxy)propan-2-amines: These compounds share a similar structural framework and have been studied for their antileishmanial and antibacterial activities.
2-Fluoroamphetamine: A stimulant drug that differs in the position of the fluorine atom on the aromatic ring.
Uniqueness
1,3-Bis(2-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern and the presence of two fluorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H15F2N |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
1,3-bis(2-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C15H15F2N/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8,13H,9-10,18H2 |
Clave InChI |
KXARUORGIPKTAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13058433.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzoate](/img/structure/B13058448.png)

![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)

![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)

![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)






